molecular formula C14H17N7O B2669372 3-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-1-ol CAS No. 1286718-93-1

3-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-1-ol

Cat. No. B2669372
CAS RN: 1286718-93-1
M. Wt: 299.338
InChI Key: KOMNAYLNYVSGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a triazolopyrimidine core, which is a fused ring structure containing a triazole ring and a pyrimidine ring. This core is substituted with an amino group and a propyl alcohol group. The presence of multiple nitrogen atoms and the alcohol group suggest that the compound could participate in hydrogen bonding and might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, which is a fused ring structure containing a triazole ring and a pyrimidine ring. The presence of multiple nitrogen atoms and the alcohol group suggest that the compound could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. The amino groups could act as nucleophiles in reactions with electrophiles. The alcohol group could potentially be deprotonated to form an alkoxide, which could act as a nucleophile or base .

Scientific Research Applications

Synthesis and Characterization

A novel derivative containing the triazolopyrimidine ring, synthesized through a condensation reaction, was characterized by X-ray single crystal diffraction and various spectroscopic techniques. This compound showed antibacterial activity against both Gram-positive and Gram-negative microbial strains, demonstrating the potential for antimicrobial applications (Lahmidi et al., 2019).

Antimicrobial Activity

Compounds synthesized from 7-amino-3-phenyl-[1,2,4]triazolo[4,3-a] pyrimidin-5(1H)-one showed promising antimicrobial properties. This highlights the relevance of triazolopyrimidines in the development of new antimicrobial agents, which could be crucial for addressing the growing issue of antibiotic resistance (Abu‐Hashem & Gouda, 2017).

Potential Anticancer Agents

Research into the synthesis of new 3-heteroarylindoles, incorporating pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(7H)-ones, has shown that some of these compounds exhibit moderate to high anticancer activity against human breast carcinoma cell lines. This suggests potential applications in developing anticancer therapies (Abdelhamid et al., 2016).

Future Directions

Triazolopyrimidines are a class of compounds with diverse biological activities, and there is ongoing research into their potential uses in medicine and other fields . Future research could involve the synthesis of more triazolopyrimidine derivatives and testing their biological activity.

properties

IUPAC Name

3-[[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O/c1-9-3-5-10(6-4-9)16-12-11-13(20-21-19-11)18-14(17-12)15-7-2-8-22/h3-6,22H,2,7-8H2,1H3,(H3,15,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMNAYLNYVSGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.